

The Biological Profile of ZY-19489: A Novel Triaminopyrimidine Antimalarial

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sutidiazine*

Cat. No.: *B10788896*

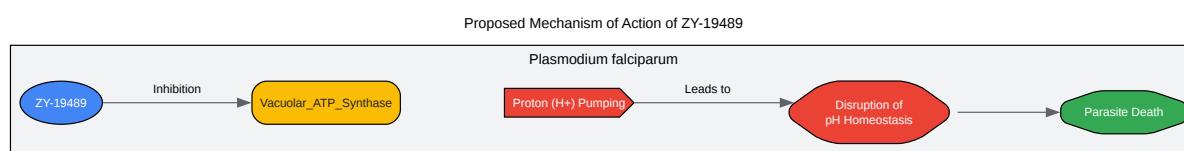
[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ZY-19489 is a novel, first-in-class triaminopyrimidine derivative with potent activity against the asexual blood stages of *Plasmodium falciparum* and *Plasmodium vivax*, including strains resistant to current antimalarial therapies. Developed through a high-throughput phenotypic screen, ZY-19489 has demonstrated a rapid parasite-killing effect and a long elimination half-life in both preclinical and clinical studies, positioning it as a potential single-dose oral treatment for uncomplicated malaria. Its putative novel mechanism of action, targeting the parasite's vacuolar ATP synthase, and its low propensity for resistance development in vitro make it a promising candidate for future combination therapies aimed at combating the growing threat of antimalarial drug resistance. This technical guide provides a comprehensive overview of the biological activity of ZY-19489, detailing its preclinical and clinical evaluation, and outlining the key experimental methodologies employed in its characterization.

Introduction


The emergence and spread of drug-resistant *Plasmodium falciparum* parasites pose a significant threat to global malaria control and elimination efforts. There is an urgent need for new antimalarial agents with novel mechanisms of action that are effective against these resistant strains. ZY-19489 (also known as MMV674253 and AZ13721412) is a clinical-stage antimalarial compound belonging to the triaminopyrimidine class, identified from a phenotypic

screen against asexual blood-stage *P. falciparum*.^[1] This document outlines the biological activity, mechanism of action, and preclinical and clinical findings for ZY-19489.

Mechanism of Action

While the precise molecular mechanism of action of ZY-19489 is still under investigation, preclinical studies involving in vitro evolution and whole-genome sequencing of resistant mutants have implicated the parasite's vacuolar ATP synthase as a likely target.^[2] Inhibition of this proton pump is thought to disrupt the parasite's intracellular pH regulation, a critical process for its survival and development within the host erythrocyte.

Below is a diagram illustrating the proposed mechanism of action of ZY-19489.

[Click to download full resolution via product page](#)

Proposed Mechanism of Action of ZY-19489

Biological Activity

In Vitro Activity

ZY-19489 exhibits potent, nanomolar activity against a range of laboratory-adapted strains and clinical isolates of *P. falciparum*, including those resistant to currently used antimalarials. The compound's activity appears to be independent of the resistance mechanisms to chloroquine, pyrimethamine, and artemisinin.

Table 1: In Vitro Activity of ZY-19489 against Plasmodium falciparum Strains

Strain	Geographic Origin	Key Resistance Markers	IC50 (nM)	Reference
3D7	Africa	Sensitive	1.6	[2]
Dd2	Southeast Asia	Chloroquine-R, Pyrimethamine-R	2.5	[2]
K1	Thailand	Chloroquine-R, Pyrimethamine-R	1.3	[2]
W2	Indochina	Chloroquine-R, Pyrimethamine-R	2.1	[2]
7G8	Brazil	Chloroquine-R	2.3	[2]
HB3	Honduras	Chloroquine-S	1.8	[2]

R: Resistant; S: Sensitive

In Vivo Efficacy

In preclinical studies, ZY-19489 demonstrated significant efficacy in a murine malaria model. Oral administration of ZY-19489 resulted in a dose-dependent reduction in parasitemia.

Table 2: In Vivo Efficacy of ZY-19489 in a *P. berghei* Mouse Model

Parameter	Value	Reference
ED99 (4-day suppressive test)	<30 mg/kg	[2]

Clinical Activity

The antimalarial activity of ZY-19489 has been evaluated in a first-in-human volunteer infection study where healthy participants were inoculated with *P. falciparum*-infected erythrocytes. ZY-19489 demonstrated rapid parasite clearance.

Table 3: Parasite Clearance Parameters in a Volunteer Infection Study

Dose Group	Number of Participants	Parasite Clearance Half-life (hours) [95% CI]	Reference
200 mg	5	6.6 [6.2-6.9]	[1]
300 mg	8	6.8 [6.5-7.1]	[1]
900 mg	2	7.1 [6.6-7.6]	[1]

Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical species and humans, revealing a favorable profile for a single-dose treatment regimen.

Table 4: Pharmacokinetic Parameters of ZY-19489

Species	Dose	Tmax (hours)	Elimination Half-life (hours)	Reference
Rat	-	-	19	[3]
Human	25-1500 mg (single dose)	5-9	50-97	[1]

ZY-19489 is metabolized to an active metabolite, ZY-20486. A validated LC-MS/MS method has been developed for the simultaneous quantification of both compounds in human plasma.[\[3\]](#)

Table 5: Linearity Ranges for Bioanalytical Method

Analyte	Linearity Range (ng/mL)	Reference
ZY-19489	1-500	[3]
ZY-20486	2-200	[3]

Note: The specific biological activity of ZY-20486 is not publicly available at this time.

Experimental Protocols

In Vitro Susceptibility Assay (SYBR Green I Method)

The in vitro activity of ZY-19489 against *P. falciparum* is determined using a standardized SYBR Green I-based fluorescence assay.

- Parasite Culture: *P. falciparum* strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Assay Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microtiter plates.
- Parasite Inoculation: Asynchronous or synchronized ring-stage parasites are added to the wells at a final parasitemia of 0.5% and a hematocrit of 2%.
- Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
- Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.
- Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Data Analysis: The IC₅₀ values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

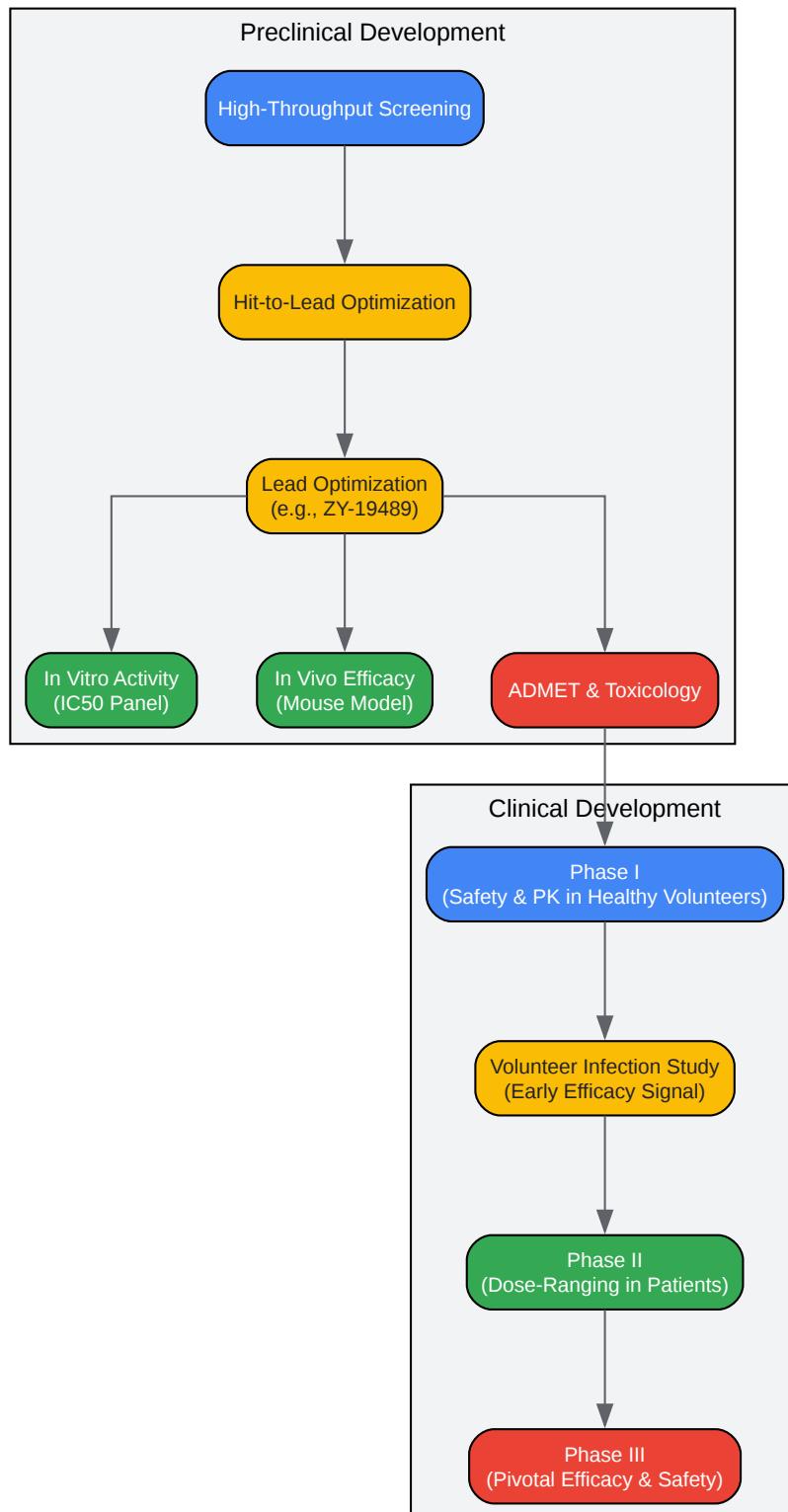
In Vivo Efficacy (4-Day Suppressive Test)

The in vivo efficacy of ZY-19489 is assessed using the 4-day suppressive test in a *P. berghei*-infected mouse model.

- Animal Model: Female Swiss Webster or similar mice are used.
- Infection: Mice are inoculated intraperitoneally with *P. berghei*-infected erythrocytes.

- Drug Administration: The test compound is administered orally or by another appropriate route once daily for four consecutive days, starting on the day of infection.
- Parasitemia Monitoring: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.
- Data Analysis: The percentage of parasitemia suppression is calculated relative to a vehicle-treated control group. The ED90 and ED99 values are determined by dose-response analysis.

Volunteer Infection Study


The clinical activity of ZY-19489 is evaluated in a controlled human malaria infection model.

- Study Population: Healthy, malaria-naïve adult volunteers are recruited.
- Inoculation: Participants are inoculated intravenously with a standardized dose of cryopreserved, leukocyte-depleted *P. falciparum*-infected human erythrocytes.
- Monitoring: Parasitemia is monitored frequently using a highly sensitive quantitative polymerase chain reaction (qPCR) assay. Clinical signs and symptoms are also closely monitored.
- Drug Administration: Once parasitemia reaches a predefined threshold, a single oral dose of ZY-19489 is administered.
- Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at multiple time points for the measurement of drug concentrations and parasite density.
- Data Analysis: Pharmacokinetic parameters are determined using non-compartmental or population-based modeling. Parasite clearance rates and other pharmacodynamic parameters are calculated from the parasite density-time data.

Experimental and Developmental Workflow

The following diagram outlines the general workflow for the preclinical and clinical development of an antimalarial candidate like ZY-19489.

General Antimalarial Drug Development Workflow

[Click to download full resolution via product page](#)

Antimalarial Drug Development Workflow

Conclusion

ZY-19489 is a promising novel antimalarial candidate with a compelling biological profile. Its potent activity against drug-resistant strains of *P. falciparum*, rapid parasite clearance, long half-life, and putative novel mechanism of action make it a valuable asset in the fight against malaria. Further clinical development, particularly in combination with other antimalarial agents, is warranted to fully elucidate its potential as a next-generation treatment for uncomplicated malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimalarial drug resistance: linking *Plasmodium falciparum* parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous estimation of ZY-19489 and its active metabolite ZY-20486 in human plasma using LC-MS/MS, a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Profile of ZY-19489: A Novel Triaminopyrimidine Antimalarial]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10788896#biological-activity-of-novel-antimalarial-zy-19489>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com